N-(1,3-benzothiazol-2-yl)-5-(phenylcarbonyl)furan-2-carboxamide
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-5-BENZOYL-2-FURAMIDE is a complex organic compound that features a benzothiazole moiety linked to a benzoyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are optimized for high yield and purity, often employing microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-5-BENZOYL-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, often using reagents like chloroacetyl chloride.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Chloroacetyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: As a precursor for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-(1,3-BENZOTHIAZOL-2-YL)-5-BENZOYL-2-FURAMIDE exerts its effects involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-5-BENZOYL-2-FURAMIDE is unique due to its combined benzothiazole and furan moieties, which confer distinct electronic and steric properties. This uniqueness enhances its potential as a versatile scaffold in drug design and materials science .
Properties
Molecular Formula |
C19H12N2O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-benzoylfuran-2-carboxamide |
InChI |
InChI=1S/C19H12N2O3S/c22-17(12-6-2-1-3-7-12)14-10-11-15(24-14)18(23)21-19-20-13-8-4-5-9-16(13)25-19/h1-11H,(H,20,21,23) |
InChI Key |
HMEOZSYDVOVBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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